molecular formula C17H18N6O2S B11247496 N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11247496
M. Wt: 370.4 g/mol
InChI Key: FGAAQUZXSYVJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ACETAMIDOPHENYL)-2-{[5-METHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of acetamide, phenyl, pyrrole, and triazole groups

Properties

Molecular Formula

C17H18N6O2S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N6O2S/c1-12-20-21-17(23(12)22-9-3-4-10-22)26-11-16(25)19-15-7-5-14(6-8-15)18-13(2)24/h3-10H,11H2,1-2H3,(H,18,24)(H,19,25)

InChI Key

FGAAQUZXSYVJSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-2-{[5-METHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the acetamidophenyl and triazole groups, followed by their coupling through a sulfanyl linkage.

  • Step 1: Synthesis of 4-Acetamidophenyl Derivative

      Reagents: Acetanilide, acetic anhydride

      Conditions: Reflux in the presence of a catalyst such as sulfuric acid

  • Step 2: Synthesis of 5-Methyl-4-(1H-Pyrrol-1-Yl)-4H-1,2,4-Triazole

      Reagents: Methylhydrazine, pyrrole-2-carboxaldehyde, and formic acid

      Conditions: Heating under reflux

  • Step 3: Coupling Reaction

      Reagents: 4-Acetamidophenyl derivative, 5-Methyl-4-(1H-Pyrrol-1-Yl)-4H-1,2,4-Triazole, and a sulfanylating agent such as thiourea

      Conditions: Stirring at elevated temperatures in an appropriate solvent like dimethylformamide (DMF)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-2-{[5-METHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nucleophiles like amines, alcohols

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and possible biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or luminescence.

    Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-{[5-METHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and pyrrole groups could play a crucial role in these interactions, potentially forming hydrogen bonds or hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetamidophenyl)-2-{[5-Methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-Acetamidophenyl)-2-{[5-Methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(4-ACETAMIDOPHENYL)-2-{[5-METHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and pyrrole rings, along with the acetamide and sulfanyl groups, provides a versatile scaffold for various applications, distinguishing it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.